2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is an organic compound that features a dioxolane ring and a thiophene ring The dioxolane ring is a five-membered ring containing two oxygen atoms, while the thiophene ring is a five-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone typically involves the formation of the dioxolane ring through acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst . The thiophene ring can be introduced through various methods, including the use of thiophene derivatives in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally benign catalysts and reagents, such as glucose as a reductant in alkaline medium, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or thiols .
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thiophene ring can participate in π-π interactions and other non-covalent interactions . These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxolane and thiophene derivatives, such as 1,3-dioxolane and 2-thiophenecarboxaldehyde .
Uniqueness
What sets 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone apart is its combination of the dioxolane and thiophene rings, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-thiophen-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-8(7-1-4-13-6-7)5-9-11-2-3-12-9/h1,4,6,9H,2-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBYGJQOGWBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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